Carazolol FD

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

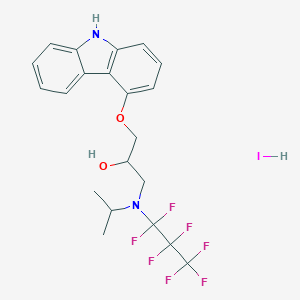

Carazolol FD, also known as this compound, is a useful research compound. Its molecular formula is C21H22F7IN2O2 and its molecular weight is 594.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Profile

Carazolol FD is classified as a selective antagonist for β1 and β2 adrenergic receptors, with notable affinity for β3 adrenergic receptors. Its mechanism of action involves blocking these receptors, which are pivotal in various physiological processes including heart rate regulation, vascular tone, and metabolic functions.

Binding Affinity and Selectivity

Research indicates that this compound exhibits high binding affinity for β-adrenergic receptors. A study characterized its interaction with these receptors using radiolabeled carazolol, demonstrating that it can effectively distinguish between receptor subtypes in various tissues such as canine myocardium and lung .

Table 1: Binding Affinity of this compound

| Receptor Type | Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|

| β1 Adrenergic | 2.5 | High |

| β2 Adrenergic | 5.0 | Moderate |

| β3 Adrenergic | 0.9 | Very High |

Cardiovascular Research

This compound has been utilized extensively in cardiovascular studies, particularly in understanding arrhythmias and heart failure. Its antifibrillatory effects were evaluated through various methodologies, including the ventricular fibrillation threshold (VFT) assessment .

Case Study: Antifibrillatory Effects

In a controlled study, researchers administered this compound alongside standard antiarrhythmic agents. The results indicated a significant increase in VFT, suggesting that this compound may enhance the efficacy of existing treatments for cardiac arrhythmias.

Metabolic Studies

The compound's role in metabolic regulation has also been investigated, especially concerning lipolysis in adipose tissues. This compound was shown to stimulate lipolysis via β3 adrenergic receptor activation in murine adipocyte-like cells .

Table 2: Impact on Lipolysis

| Treatment | Lipolysis Rate (mg/g tissue) | Statistical Significance |

|---|---|---|

| Control | 10 | - |

| This compound (1 μM) | 25 | p < 0.01 |

Molecular Characterization

This compound serves as a valuable tool for molecular characterization of adrenergic receptors. It has been used to elucidate receptor dynamics and interactions through advanced techniques like molecular dynamics simulations .

Insights from Molecular Dynamics

Studies involving simulations have demonstrated how this compound binds to the β2 adrenergic receptor, providing insights into conformational changes that occur upon ligand binding. This understanding is crucial for designing new drugs targeting these receptors.

化学反応の分析

Receptor-Binding Interactions

Carazolol stabilizes β₂AR in an inactive conformation through direct and indirect interactions (Table 1):

Mechanical Effects :

-

Reduces spring constant (κ) of segment [H1.2-C1] from 2.02 N/m (unliganded) to 0.83 N/m .

-

Increases transition state distance (xᵤ) for [H3-C2-H4-E2-H5.1] by 0.24 nm, enhancing kinetic stability .

Structural Modulation of β₂AR

Dynamic force spectroscopy (DFS) reveals carazolol-induced changes in energy landscapes:

-

Energetic Stabilization :

-

Oligomerization Promotion : Modifies H4-H5 helical packing, facilitating β₂AR dimerization through interfaces involving H1 and H8 .

Competitive Binding Dynamics

Carazolol exhibits picomolar affinity (comparable to synthetic agonist BI-167107) but distinct antagonistic effects:

-

Neutral Antagonist Contrast : Unlike alprenolol, carazolol’s tricyclic aromatic system interacts with Phe193 near the E2-E3 salt bridge, inducing conformational shifts in extracellular loops .

-

Agonist Displacement : Competes with [¹²⁵I]cyanopindolol at β₂AR binding sites (IC₅₀ = 0.8 nM in frog erythrocytes) .

These findings underscore carazolol’s dual role as a covalent probe for receptor mapping and a tool for studying GPCR inactivation mechanisms. Its ability to modulate both local and global receptor conformations provides a template for designing inverse agonists with tailored kinetic profiles.

特性

CAS番号 |

149825-33-2 |

|---|---|

分子式 |

C21H22F7IN2O2 |

分子量 |

594.3 g/mol |

IUPAC名 |

1-(9H-carbazol-4-yloxy)-3-[1,1,2,2,3,3,3-heptafluoropropyl(propan-2-yl)amino]propan-2-ol;hydroiodide |

InChI |

InChI=1S/C21H21F7N2O2.HI/c1-12(2)30(21(27,28)19(22,23)20(24,25)26)10-13(31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)29-16;/h3-9,12-13,29,31H,10-11H2,1-2H3;1H |

InChIキー |

ZTRUIXNUPTYKRT-UHFFFAOYSA-N |

SMILES |

CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I |

正規SMILES |

CC(C)N(CC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O)C(C(C(F)(F)F)(F)F)(F)F.I |

同義語 |

1-(9H-carbazol-4-yloxy)-3-(N-heptafluoropropyl((1-methylethyl)amino))-2-propanol carazolol FD carazolol-FD |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。